molecular formula C31H32N6O4S B5194509 2-{3-[5-({2-[4-(2-hydroxyethyl)-1-piperazinyl]-2-oxoethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-yl]propyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 6067-36-3

2-{3-[5-({2-[4-(2-hydroxyethyl)-1-piperazinyl]-2-oxoethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-yl]propyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B5194509
CAS RN: 6067-36-3
M. Wt: 584.7 g/mol
InChI Key: JJAYFZJFTVCLAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves cyclization reactions, with halocyclization being a common method for constructing similar complex molecular frameworks. For example, cyclization of certain dione compounds by the action of iodine, bromine, or sulfuryl chloride can yield hydrohalides, which are then converted into related dione structures (Zborovskii et al., 2011). Such reactions underline the importance of halogens and sulfuryl compounds in facilitating the synthesis of complex heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of compounds within this category is characterized by the presence of multiple heterocyclic rings, including isoquinoline and triazole moieties. These structures are pivotal for the compound's properties and potential activities. The exact molecular structure can be elucidated through techniques such as X-ray crystallography, providing insights into the arrangement of atoms and the spatial configuration of the molecule.

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, including ene-type reactions, where acyl groups are transferred to unsaturated compounds. Such reactions highlight the reactivity of the triazoline dione moiety and its potential for further functionalization (Bottomley et al., 1980). The ability to undergo diverse reactions makes these compounds versatile intermediates in organic synthesis.

properties

IUPAC Name

2-[3-[5-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]propyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N6O4S/c38-20-19-34-15-17-35(18-16-34)27(39)21-42-31-33-32-26(37(31)23-9-2-1-3-10-23)13-6-14-36-29(40)24-11-4-7-22-8-5-12-25(28(22)24)30(36)41/h1-5,7-12,38H,6,13-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJAYFZJFTVCLAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)CCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50387217
Record name F0741-0005
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6067-36-3
Record name F0741-0005
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.